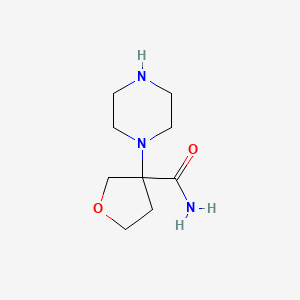

3-(Piperazin-1-yl)oxolane-3-carboxamide

Description

Conceptual Framework: Significance of Piperazine (B1678402) and Carboxamide Moieties in Medicinal Chemistry

The foundation of 3-(Piperazin-1-yl)oxolane-3-carboxamide's potential lies in the proven utility of its piperazine and carboxamide components. These structural motifs are not merely passive linkers but active contributors to a molecule's pharmacokinetic and pharmacodynamic properties.

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is considered a "privileged scaffold" in drug discovery. mdpi.com This designation stems from its frequent appearance in the structures of numerous approved drugs across various therapeutic areas. nih.govnbinno.commdpi.com The versatility of the piperazine moiety allows for the development of new bioactive molecules for a wide range of diseases. nih.govresearchgate.net

The widespread use of piperazine can be attributed to several key factors:

Physicochemical Properties: The two nitrogen atoms in the piperazine ring provide a large polar surface area and opportunities for hydrogen bond donors and acceptors. nih.govscilit.com These characteristics often lead to improved aqueous solubility and oral bioavailability, which are critical for drug efficacy. nih.govresearchgate.net

Structural Rigidity and Versatility: The chair conformation of the piperazine ring imparts a degree of structural rigidity, which can be beneficial for specific binding to biological targets. nih.govresearchgate.net Furthermore, the nitrogen atoms offer multiple points for chemical modification, allowing medicinal chemists to fine-tune the molecule's properties to optimize its activity and reduce off-target effects. nbinno.com

Biological Activity: Piperazine derivatives have demonstrated a broad spectrum of pharmacological activities, including antipsychotic, antidepressant, anxiolytic, anticancer, antimicrobial, and antihistamine effects. nih.govnbinno.comresearchgate.netnih.gov

Table 1: Examples of FDA-Approved Drugs Containing a Piperazine Moiety

| Drug Name | Therapeutic Class |

|---|---|

| Clozapine | Antipsychotic |

| Vortioxetine | Antidepressant |

| Buspirone | Anxiolytic |

| Imatinib | Anticancer |

| Ciprofloxacin | Antibiotic |

The carboxamide group (-C(=O)NHR) is another ubiquitous feature in pharmaceuticals, playing a crucial role in mediating interactions between a drug molecule (ligand) and its biological target. researchgate.neteurekaselect.com Its significance lies in its ability to act as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the C=O group). nih.gov This dual capacity allows carboxamides to form strong and specific interactions with amino acid residues in proteins, such as enzymes and receptors.

Key contributions of the carboxamide functionality include:

Enhanced Binding Affinity: The hydrogen bonding capabilities of the carboxamide group contribute significantly to the binding affinity and specificity of a ligand for its target. nih.gov

Metabolic Stability: Amide bonds are generally more resistant to metabolic degradation compared to esters, which can lead to improved pharmacokinetic profiles. jocpr.com

The versatility of the carboxamide moiety is evident in its presence in a wide range of drugs, from anticancer agents to treatments for infectious diseases. researchgate.netnih.gov

Positioning this compound within Contemporary Chemical Biology and Pharmaceutical Research

The unique combination of the piperazine, carboxamide, and oxolane moieties in this compound positions it as a promising candidate for investigation in modern drug discovery programs. nbinno.comresearchgate.net

The oxolane ring, also known as tetrahydrofuran (B95107), is a five-membered heterocyclic ether. While not as prevalent as piperazine, there is a growing interest in incorporating oxolane and similar saturated heterocyclic scaffolds like oxetane (B1205548) into drug candidates. nih.govnih.govacs.org This interest is driven by the desire to move away from flat, aromatic structures towards more three-dimensional molecules, which can offer improved selectivity and physicochemical properties. researchgate.net

The inclusion of an oxolane ring can influence a molecule's properties in several ways:

Increased Three-Dimensionality: The non-planar nature of the oxolane ring introduces conformational complexity, which can lead to more specific interactions with biological targets.

Modulation of Physicochemical Properties: The ether oxygen atom can act as a hydrogen bond acceptor and influence the molecule's polarity and solubility. nih.gov

Metabolic Stability: Saturated rings like oxolane are often more metabolically stable than their aromatic counterparts.

The structural features of this compound suggest several potential avenues for research. Given the broad biological activities associated with piperazine derivatives, this compound could be investigated for a variety of therapeutic applications. nbinno.comresearchgate.netapjhs.com

Potential research directions could include:

Antimicrobial Activity: The piperazine nucleus is a common feature in many antimicrobial agents. apjhs.combenthamdirect.com

Anticancer Activity: Numerous piperazine-containing compounds have shown promise as anticancer agents. nih.gov

Central Nervous System (CNS) Disorders: The ability of many piperazine derivatives to cross the blood-brain barrier makes them attractive candidates for treating CNS disorders. nih.gov

Further research would likely involve the synthesis and evaluation of a library of analogues of this compound to establish structure-activity relationships (SAR) and identify lead compounds for further development.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H17N3O2 |

|---|---|

Molecular Weight |

199.25 g/mol |

IUPAC Name |

3-piperazin-1-yloxolane-3-carboxamide |

InChI |

InChI=1S/C9H17N3O2/c10-8(13)9(1-6-14-7-9)12-4-2-11-3-5-12/h11H,1-7H2,(H2,10,13) |

InChI Key |

WKNQEQDVCYVFKC-UHFFFAOYSA-N |

Canonical SMILES |

C1COCC1(C(=O)N)N2CCNCC2 |

Origin of Product |

United States |

Ii. Synthetic Methodologies and Chemical Synthesis Strategies

Foundational Synthetic Routes for the Core Oxolane-Piperazine-Carboxamide Skeleton

The construction of the fundamental oxolane-piperazine-carboxamide framework relies on key chemical transformations that unite the three essential components: the oxolane ring, the piperazine (B1678402) linker, and the carboxamide functional group.

A straightforward approach to assembling the core structure involves the direct reaction of a piperazine derivative with an oxolane-3-carboxylic acid moiety or its activated form. This method is advantageous for its atom economy and directness. For instance, the synthesis of piperazinyl amides of 18β-glycyrrhetinic acid has been achieved by reacting the corresponding acyl chloride with piperazine. nih.gov This reaction is typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrogen chloride byproduct. nih.gov The use of an excess of piperazine can also be employed to drive the reaction to completion and minimize the formation of di-acylated byproducts. nih.gov

Another variation of this direct approach involves the use of activating agents to facilitate the reaction between the carboxylic acid and the piperazine. Reagents like 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT) have been successfully used for the in situ activation of carboxylic acids, enabling their efficient reaction with piperazine derivatives under mild conditions to form mono-acylated products. researchgate.net

Table 1: Examples of Direct Construction Methods

| Starting Materials | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| Acyl chloride of 18β-glycyrrhetinic acid, Piperazine | Triethylamine, DMAP, DCM, 0-25 °C | 18β-glycyrrhetinic acid piperazinyl amide | nih.gov |

| Carboxylic acid, Piperazine | 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT), Dichloromethane, Room temperature | Mono-acylated piperazine derivative | researchgate.net |

| 1-Piperonyl piperazine, Benzoic acid | Acid-amine coupling | 4-(benzo nih.govacgpubs.orgdioxol-5-ylmethyl) piperazine amide derivative | ijpsr.com |

Amide Bond Formation via Coupling Reagents and Activated Carboxylic Acid Precursors

A widely employed and versatile strategy for constructing the carboxamide linkage is through the use of coupling reagents. ijpsr.comacs.org5z.comnih.gov These reagents activate the carboxylic acid group, making it more susceptible to nucleophilic attack by the piperazine nitrogen. A variety of coupling agents are available, each with its own specific applications and advantages. nih.govresearchgate.net

Commonly used carbodiimide-based coupling reagents include N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl) and Diisopropylcarbodiimide (DIC), often used in conjunction with additives like 4-(Dimethylamino)pyridine (DMAP) or 1-Hydroxybenzotriazole (HOBt) to enhance efficiency and suppress side reactions. nih.govacgpubs.org For example, the synthesis of piperazine amides of chromone-2-carboxylic acid was achieved using EDC.HCl and DMAP in dichloromethane. acgpubs.org

Other effective coupling reagents include uronium-based agents like 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU). 5z.com Additionally, phosphonium-based reagents and triazine-based reagents have also been utilized for efficient amide bond formation in the synthesis of piperazine-containing compounds. researchgate.net The choice of coupling reagent and reaction conditions can be tailored to the specific substrates to optimize yield and purity. acs.orgrsc.org

Table 2: Common Coupling Reagents for Amide Bond Formation

| Coupling Reagent | Additive(s) | Typical Solvent | Reference |

|---|---|---|---|

| EDC.HCl | DMAP | Dichloromethane (DCM) | acgpubs.org |

| HBTU | DIEA | Dimethylformamide (DMF) | 5z.com |

| T3P | NEt₃ | Dichloromethane (DCM) | nih.gov |

| DPDTC | - | 2-MeTHF/H₂O | acs.org |

Stereoselective and Regioselective Synthesis Considerations

When dealing with chiral centers or multiple reactive sites within the oxolane or piperazine moieties, stereoselective and regioselective synthesis becomes crucial. For instance, if the oxolane ring contains stereocenters, their configuration must be controlled throughout the synthetic sequence to obtain the desired enantiomer or diastereomer. This can be achieved by using chiral starting materials or employing asymmetric synthesis techniques.

Regioselectivity is a key consideration when working with unsymmetrically substituted piperazines. Protecting groups are often employed to differentiate the two nitrogen atoms of the piperazine ring, allowing for selective functionalization. The Boc (tert-butyloxycarbonyl) group is a common choice for protecting one of the piperazine nitrogens. nih.govnih.gov This allows for the reaction to occur specifically at the unprotected nitrogen. Subsequent deprotection of the Boc group then allows for further functionalization at the second nitrogen if desired. nih.govacgpubs.org

For example, in the synthesis of piperazine amide analogues, N-Boc-piperazine is often used to ensure that the amide bond forms exclusively at the unprotected secondary amine. nih.gov After the coupling reaction, the Boc group can be removed under acidic conditions, such as with trifluoroacetic acid (TFA), to reveal the free amine for subsequent reactions. nih.govacgpubs.org

Advanced and Diversified Synthetic Approaches for Piperazine-Containing Analogues

To explore the structure-activity relationships of 3-(piperazin-1-yl)oxolane-3-carboxamide derivatives, it is essential to have methods for diversifying the piperazine moiety. Advanced synthetic approaches allow for the introduction of a wide range of substituents onto the piperazine nitrogen atoms.

One of the most common methods for functionalizing the piperazine ring is through nucleophilic substitution reactions. acgpubs.orgacs.org This involves the reaction of the piperazine nitrogen, acting as a nucleophile, with an electrophilic alkyl or aryl halide. mdpi.comresearchgate.net

N-Alkylation: The secondary amine of the piperazine core can be readily alkylated using various alkyl halides (e.g., chlorides, bromides, iodides) or other alkylating agents like alkyl sulfonates. nih.govmdpi.com These reactions are typically carried out in the presence of a base to neutralize the acid generated during the reaction. researchgate.net The choice of solvent and temperature can influence the reaction rate and outcome. For instance, the alkylation of piperazine derivatives has been performed using alkyl bromides in the presence of a base to yield N-alkylated products. nih.gov To achieve mono-alkylation, a large excess of piperazine can be used. researchgate.net

N-Arylation: The introduction of aryl groups onto the piperazine nitrogen can be achieved through several methods, including Buchwald-Hartwig amination and aromatic nucleophilic substitution (SNAr) reactions. mdpi.com Buchwald-Hartwig coupling, a palladium-catalyzed cross-coupling reaction, is a powerful tool for forming C-N bonds between aryl halides or triflates and amines. SNAr reactions are effective when the aromatic ring is activated by electron-withdrawing groups. mdpi.com These methods provide access to a diverse range of N-aryl piperazine analogs. researchgate.net

Reductive amination is another powerful and versatile method for the N-functionalization of piperazines. acs.orgresearchgate.net This two-step process, which can often be performed in a single pot, involves the initial formation of an iminium ion from the reaction of the piperazine amine with a carbonyl compound (an aldehyde or ketone), followed by the reduction of the iminium ion to the corresponding amine. nih.govntu.edu.sg

A variety of reducing agents can be employed for the reduction step, with sodium triacetoxyborohydride (B8407120) (STAB) being a particularly mild and selective reagent that is widely used. nih.govmdpi.com This method is highly versatile, as a vast array of aldehydes and ketones are commercially available, allowing for the introduction of a wide range of substituents onto the piperazine nitrogen. For example, reductive amination has been successfully used to prepare various N-alkyl piperazine derivatives by reacting the piperazine with the appropriate aldehyde in the presence of a reducing agent. nih.gov

Table 3: Methods for Piperazine N-Functionalization

| Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|

| N-Alkylation | Alkyl halide, Base | N-Alkyl piperazine | mdpi.comresearchgate.net |

| N-Arylation | Aryl halide, Palladium catalyst | N-Aryl piperazine | mdpi.com |

| Reductive Amination | Aldehyde/Ketone, Reducing agent (e.g., STAB) | N-Alkyl piperazine | nih.govnih.gov |

Manganese(III) Acetate (B1210297) Mediated Radical Cyclization for Dihydrofuran-Piperazine Derivatives

A significant strategy for the synthesis of dihydrofuran-piperazine compounds involves Manganese(III) acetate mediated oxidative radical cyclization. nih.gov This method facilitates the reaction between unsaturated diacyl and alkyl-acyl piperazine derivatives with 1,3-dicarbonyl compounds. nih.gov The process is initiated by the single-electron oxidation of a carbonyl compound by Manganese(III) acetate to form an α-oxoalkyl radical. wikipedia.org This radical then undergoes addition to an unsaturated system, such as an olefin, to generate a new carbon-carbon bond. nih.govwikipedia.org

In a typical procedure, a solution of Mn(OAc)₃ in glacial acetic acid is heated, and then a solution of the 1,3-dicarbonyl compound and the unsaturated piperazine derivative is added. nih.gov The reaction is stirred until the characteristic dark brown color of Mn(III) disappears, indicating the completion of the reaction. nih.gov This approach has been successfully employed to synthesize a variety of novel piperazine-containing dihydrofuran compounds in low to high yields. nih.gov The reaction mechanism involves the formation of a carbon radical from enolizable organic compounds through a single electron transfer to the metal. mdpi.com

The synthesized compounds are then characterized using various spectroscopic techniques, including ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and Fourier-Transform Infrared (FTIR) spectroscopy. nih.gov

Catalytic Hydrogenation and Reduction Strategies for Piperidine (B6355638) (Related Scaffold) Ring Formation

The formation of the piperidine ring, a closely related and often incorporated scaffold, is frequently achieved through the hydrogenation of pyridine (B92270) precursors. This fundamental process is a cornerstone of modern organic synthesis. nih.gov Catalytic hydrogenation of pyridines is a common industrial method, often employing catalysts like molybdenum disulfide. nih.gov

Recent advancements have focused on developing milder and more efficient hydrogenation methods. Rhodium catalysts have proven effective for the synthesis of 3-substituted piperidines under milder conditions and in significantly less time. nih.gov Electrocatalytic hydrogenation has also emerged as a promising technique, allowing for the synthesis of piperidine from pyridine at ambient temperature and pressure using a membrane electrode assembly with a carbon-supported rhodium catalyst. nih.govacs.org This method can achieve high current efficiency and yield. nih.govacs.org

Another approach involves the transfer hydrogenation of N-benzylpyridinium salts using a formic acid/triethylamine mixture as the hydrogen source and a rhodium-based catalyst. dicp.ac.cn This method is notable for its ability to produce chiral piperidines from pyridinium (B92312) salts without the need for a chiral catalyst or hydrogen gas. dicp.ac.cn The functionalization of preexisting piperidine rings is also a widely used strategy to generate diverse derivatives. researchgate.net

Derivatization Strategies for Enhancing Molecular Diversity and Functional Probing

Derivatization of the core this compound structure is crucial for exploring its structure-activity relationships and for developing new chemical entities with tailored properties. The piperazine, oxolane, and carboxamide moieties all offer opportunities for modification.

Systematic Functionalization of the Piperazine Nitrogen and Carbon Atoms

The piperazine moiety is a highly versatile scaffold in drug discovery, primarily due to the presence of two nitrogen atoms that can be readily functionalized. encyclopedia.pubmdpi.comnbinno.com These nitrogen atoms act as hydrogen bond donors and acceptors, which can influence interactions with biological targets and improve physicochemical properties like water solubility and bioavailability. encyclopedia.pubmdpi.com

The majority of piperazine-containing pharmaceuticals feature substituents only at the two nitrogen atoms. mdpi.comnih.gov This N-functionalization allows for the introduction of a wide array of chemical groups, enabling the fine-tuning of a molecule's solubility, binding affinity, and metabolic stability. nbinno.com

While N-functionalization is predominant, C-H functionalization of the piperazine ring's carbon atoms has gained increasing attention as a means to introduce greater structural diversity. mdpi.comnih.gov Methods such as α-lithiation trapping, transition-metal-catalyzed α-C–H functionalizations, and photoredox catalysis are being explored to introduce substituents like aryl and alkyl groups onto the α-carbons of the piperazine ring. encyclopedia.pubmdpi.comnih.gov

Table 1: Examples of Functional Groups for Piperazine Nitrogen Functionalization

| Functional Group | Potential Impact |

|---|---|

| Alkyl Chains | Modulate lipophilicity and steric bulk |

| Aryl Groups | Introduce aromatic interactions and potential for further substitution |

| Acyl Groups | Form amides, influencing electronic properties and metabolic stability |

| Sulfonyl Groups | Introduce polar interactions and act as hydrogen bond acceptors |

Modifications of the Oxolane Ring Structure

The oxolane (tetrahydrofuran) ring is a key component of many natural products and pharmaceuticals. wikipedia.org Its modification can significantly impact the biological activity and pharmacokinetic properties of a molecule. The oxetane (B1205548) ring, a four-membered analogue, is often used as a surrogate for gem-dimethyl or carbonyl groups to improve physicochemical properties. nih.gov

The introduction of an oxetane moiety can influence a compound's solubility, metabolic stability, and lipophilicity. acs.org For instance, incorporating an oxetane can lower the pKa of nearby basic groups, which can be advantageous in mitigating certain liabilities. nih.gov The synthesis of substituted tetrahydrofurans can be achieved through various methodologies, allowing for the introduction of diverse functional groups on the oxolane ring. wikipedia.org

Table 2: Potential Modifications of the Oxolane Ring

| Modification Strategy | Desired Outcome |

|---|---|

| Introduction of Substituents | Alter steric and electronic properties |

| Ring Size Variation (e.g., to oxetane or oxane) | Modify conformational preferences and physicochemical properties |

| Fusion with other rings | Create more rigid and complex scaffolds |

Exploration of Varied Substituents on the Carboxamide Group

The carboxamide group is a versatile functional group that is prevalent in a wide range of organic compounds, including many pharmaceuticals. jocpr.com It can be synthesized through the amidation of a carboxylic acid with an amine, often facilitated by a coupling agent. jocpr.com The stability of the amide bond and its ability to participate in hydrogen bonding make it a crucial linker and pharmacophoric element. jocpr.commdpi.com

Table 3: Examples of Substituents for the Carboxamide Group

| Substituent Type | Rationale for Variation |

|---|---|

| Small Alkyl Groups | Fine-tune steric bulk and lipophilicity |

| Substituted Aryl Rings | Introduce electronic variations and potential for specific interactions |

| Heteroaromatic Systems | Provide additional hydrogen bonding sites and diverse electronic profiles |

| Cyclic Amines (e.g., piperidine, morpholine) | Enhance solubility and introduce defined conformational constraints |

Analytical and Spectroscopic Characterization in Synthetic Research

The unambiguous identification and characterization of synthesized compounds are fundamental to chemical research. A suite of analytical and spectroscopic techniques is employed to confirm the structure and purity of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is a cornerstone for structural elucidation, providing detailed information about the chemical environment of each atom in the molecule. researchgate.netchemrxiv.orgscilit.com Mass spectrometry (MS), particularly high-resolution mass spectrometry (HRMS), is used to determine the precise molecular weight and elemental composition of the compounds. scilit.comresearchgate.net

Infrared (IR) spectroscopy is utilized to identify the presence of key functional groups, such as the carbonyl group of the carboxamide and the C-O-C ether linkage of the oxolane ring. researchgate.net For crystalline compounds, X-ray crystallography provides definitive three-dimensional structural information. chemrxiv.orgresearchgate.net In some cases, ultraviolet-visible (UV-Vis) spectroscopy can be used to analyze compounds containing chromophores. unodc.org

Computational methods, such as Density Functional Theory (DFT), are increasingly used to complement experimental data by calculating properties like NMR chemical shifts and to study the electronic structure and reactivity of the synthesized molecules. researchgate.netscilit.com

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Manganese(III) acetate |

| Piperidine |

| Dihydrofuran |

| Pyridine |

| Oxolane |

| Tetrahydrofuran (B95107) |

| Oxetane |

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the precise structure of "this compound". ¹H NMR and ¹³C NMR analyses provide information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the unambiguous assignment of the molecular framework.

For the precursor, tert-butyl 4-(3-carbamoyltetrahydrofuran-3-yl)piperazine-1-carboxylate, the ¹H NMR spectrum shows distinct signals that correspond to the different protons in the molecule.

¹H NMR Data for tert-butyl 4-(3-carbamoyltetrahydrofuran-3-yl)piperazine-1-carboxylate:

Solvent: Deuterated Chloroform (CDCl₃)

Frequency: 400 MHz

Chemical Shifts (δ) in ppm: 6.55 (s, 1H), 5.56 (s, 1H), 4.10 (d, J=9.9 Hz, 1H), 3.99-3.88 (m, 1H), 3.82 (d, J=9.9 Hz, 1H), 3.49-3.37 (m, 4H), 2.76-2.58 (m, 4H), 2.47-2.34 (m, 1H), 2.15-2.03 (m, 1H), 1.46 (s, 9H).

These signals confirm the presence of the carbamoyl (B1232498) protons, the tetrahydrofuran ring protons, the piperazine ring protons, and the tert-butyl protecting group. The final deprotection step to yield "this compound" would result in the disappearance of the signal at 1.46 ppm.

| Group | Chemical Shift (δ ppm) | Multiplicity | Integration | Coupling Constant (J Hz) | Assignment |

| Amide NH | 6.55 | s | 1H | - | Carboxamide Proton |

| Amide NH | 5.56 | s | 1H | - | Carboxamide Proton |

| Oxolane CH | 4.10 | d | 1H | 9.9 | Oxolane Ring Proton |

| Oxolane CH | 3.99-3.88 | m | 1H | - | Oxolane Ring Proton |

| Oxolane CH | 3.82 | d | 1H | 9.9 | Oxolane Ring Proton |

| Piperazine CH₂ | 3.49-3.37 | m | 4H | - | Piperazine Ring Protons (adjacent to N-Boc) |

| Piperazine CH₂ | 2.76-2.58 | m | 4H | - | Piperazine Ring Protons |

| Oxolane CH₂ | 2.47-2.34 | m | 1H | - | Oxolane Ring Proton |

| Oxolane CH₂ | 2.15-2.03 | m | 1H | - | Oxolane Ring Proton |

| tert-Butyl CH₃ | 1.46 | s | 9H | - | Boc Protecting Group |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is utilized to accurately determine the molecular weight and elemental composition of the synthesized compound. This technique provides a precise mass-to-charge ratio (m/z), which is used to confirm the molecular formula.

For the precursor, tert-butyl 4-(3-carbamoyltetrahydrofuran-3-yl)piperazine-1-carboxylate, Electrospray Ionization (ESI) mass spectrometry gives a clear molecular ion peak.

Mass Spectrometry Data:

Technique: Electrospray Ionization (ESI)

Observed m/z: 314.2 [M+H]⁺.

This observed mass corresponds to the protonated molecule of the Boc-protected intermediate (C₁₄H₂₅N₃O₄), confirming its successful synthesis. The subsequent removal of the Boc group yields "this compound" (C₉H₁₇N₃O₂), which would have an expected [M+H]⁺ peak at approximately m/z 214.1.

| Compound | Molecular Formula | Ion | Calculated [M+H]⁺ (m/z) | Observed [M+H]⁺ (m/z) |

| tert-butyl 4-(3-carbamoyltetrahydrofuran-3-yl)piperazine-1-carboxylate | C₁₄H₂₅N₃O₄ | [M+H]⁺ | 314.18 | 314.2 |

| This compound | C₉H₁₇N₃O₂ | [M+H]⁺ | 214.13 | - |

Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is employed to identify the characteristic functional groups present in the "this compound" molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds.

Key expected vibrational frequencies for "this compound" would include:

N-H stretching: for the primary amide and the secondary amine of the piperazine ring, typically appearing in the region of 3500-3200 cm⁻¹.

C=O stretching: for the amide carbonyl group, which is expected to show a strong absorption band around 1680-1630 cm⁻¹.

C-N stretching: for the amide and amine groups.

C-O-C stretching: for the ether linkage in the oxolane ring, usually observed in the 1250-1050 cm⁻¹ region.

While specific experimental FTIR data for this compound is not detailed in the available literature, the analysis of these characteristic peaks is a standard procedure for confirming the presence of the key functional moieties.

| Functional Group | Bond | Expected Absorption Range (cm⁻¹) |

| Amide & Amine | N-H Stretch | 3500 - 3200 |

| Alkane | C-H Stretch | 3000 - 2850 |

| Amide | C=O Stretch | 1680 - 1630 |

| Amine | N-H Bend | 1650 - 1580 |

| Ether | C-O-C Stretch | 1250 - 1050 |

Iii. Structure Activity Relationship Sar and Computational Medicinal Chemistry

Detailed Structure-Activity Relationship (SAR) Investigations of 3-(Piperazin-1-yl)oxolane-3-carboxamide Analogues

The piperazine (B1678402) ring is a common scaffold in medicinal chemistry, and its substitution patterns significantly dictate the interaction of a ligand with its target receptor. nih.gov In the context of this compound analogues, the nature of the substituent on the N-4 position of the piperazine ring is a critical determinant of receptor affinity and selectivity.

Research has shown that the introduction of various aryl groups at this position can modulate the compound's activity at different receptors. For instance, studies on related arylpiperazine compounds have demonstrated that voluminous substituents at the ortho and meta positions of the aryl ring can enhance affinity for serotonin (B10506) receptors like 5-HT1A. uab.cat Similarly, the presence of specific substituted and unsubstituted benzene (B151609) sulfonyl groups on the piperazine nitrogen has been shown to produce varied affinity and potency for dopamine (B1211576) D2 and D3 receptors. researchgate.net

The electronic properties of these substituents also play a crucial role. Electron-withdrawing groups, such as chloro or fluoro, on the aryl ring can influence the basicity of the piperazine nitrogen, which in turn affects the electrostatic interactions with the receptor's binding pocket. For example, in a series of 1-piperazino-3-arylindans, 6-chloro- or 6-fluoro-substituted derivatives showed a preference for D1 receptors. nih.gov Conversely, electron-donating groups like methoxy (B1213986) can alter the lipophilicity and hydrogen-bonding capacity of the molecule.

Furthermore, the introduction of heterocyclic rings, such as substituted indole (B1671886) rings, on the piperazine nitrogen has been found to be well-tolerated and can maintain high affinity and selectivity for the D3 receptor. documentsdelivered.com These findings suggest that the binding pocket can accommodate a variety of substituents, offering a versatile point for molecular modification to fine-tune the pharmacological profile.

The following table summarizes the impact of various piperazine ring substituents on receptor binding affinity based on findings from related compound series.

| Substituent on Piperazine Ring | Observed Effect on Receptor Affinity/Selectivity | Receptor Target(s) |

|---|---|---|

| 2,3-Dichlorophenyl | High D3 receptor selectivity over D2. nih.govresearchgate.net | Dopamine D3/D2 |

| 2-Methoxyphenyl | High D3 receptor selectivity. nih.govresearchgate.net | Dopamine D3/D2 |

| Naphth-1-yl | High 5-HT1A affinity and selectivity over α1-adrenoceptors. uab.cat | Serotonin 5-HT1A / Adrenergic α1 |

| Substituted Indole Rings (via linker) | Maintained high affinity and selectivity for D3 receptor. documentsdelivered.com | Dopamine D3 |

| Benzene Sulfonyl Groups | Varied affinity and potency for D2/D3 receptors. researchgate.net | Dopamine D2/D3 |

The oxolane, or tetrahydrofuran (B95107), ring is a five-membered heterocycle that imparts specific conformational and electronic properties to the molecule, influencing its biological activity. The conformation of the oxolane ring is not planar and typically adopts envelope or twist conformations. This conformational flexibility, or lack thereof, can dictate the spatial orientation of the other functional groups, which is critical for optimal interaction with the receptor. fiveable.mebiomedres.us The specific "bioactive conformation," the three-dimensional shape the molecule adopts when it binds to its target, is a key factor in determining potency. nih.govscispace.com

Detailed conformational analysis of related molecules has shown that even subtle changes in the ring structure can lead to significant differences in biological activity. nih.gov For this compound analogues, the stereochemistry at the C-3 position of the oxolane ring is expected to be a critical factor, as the (R) and (S) enantiomers will present the piperazine and carboxamide groups in different spatial arrangements.

The carboxamide linker connecting the oxolane ring to the piperazine moiety is a crucial structural element that significantly contributes to the ligand's interaction with its target. This functional group possesses both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen), allowing for the formation of strong and specific hydrogen bonds with the receptor.

Studies on analogous compounds have highlighted the importance of the carbonyl group within the amide linker for high-affinity binding to certain receptors. For example, in a series of dopamine D3 receptor ligands, the replacement of the carboxamide group with a methylenamine, thereby removing the carbonyl oxygen, resulted in a dramatic reduction in binding affinity at the D3 receptor by over 100-fold. nih.gov This suggests a pivotal role for the carbonyl group in anchoring the ligand within the D3 receptor binding site, possibly through interaction with the second extracellular loop of the receptor. nih.govresearchgate.net

Bioisosteric replacement is a widely used strategy in medicinal chemistry to optimize the physicochemical and pharmacological properties of a lead compound. cambridgemedchemconsulting.com This involves substituting a functional group with another group that has similar steric and electronic properties. drughunter.com For this compound analogues, bioisosteric replacements can be considered for the oxolane ring, the carboxamide linker, and the piperazine ring.

For instance, the oxolane ring could potentially be replaced by other five- or six-membered heterocyclic or carbocyclic rings to explore different conformational spaces and alter properties like lipophilicity. The oxetane (B1205548) ring, a four-membered heterocycle, has been investigated as a bioisostere for gem-dimethyl and carbonyl groups and has been shown to modulate aqueous solubility, lipophilicity, and metabolic stability. nih.gov

The carboxamide group can be replaced by other functionalities that can mimic its hydrogen bonding capabilities and conformational constraints. Heterocyclic rings such as triazoles, oxadiazoles, or oxazoles are common bioisosteres for amides and can enhance metabolic stability and pharmacokinetic profiles. drughunter.comresearchgate.net

Replacing the piperazine ring with a piperidine (B6355638) moiety is another common bioisosteric modification. This change can significantly impact the basicity and conformational properties of the molecule, leading to altered receptor affinities and selectivities. nih.gov The success of any bioisosteric replacement is highly context-dependent and requires careful consideration of the specific interactions between the ligand and its target. drughunter.com

The following table provides examples of potential bioisosteric replacements and their general effects on pharmacological profiles.

| Original Moiety | Potential Bioisostere | Potential Influence on Pharmacological Profile |

|---|---|---|

| Oxolane Ring | Cyclopentane, Tetrahydropyran, Oxetane | Alters lipophilicity, metabolic stability, and conformational presentation of substituents. nih.gov |

| Carboxamide Linker | Triazole, Oxadiazole, Sulfonamide | Modulates hydrogen bonding capacity, metabolic stability, and pKa. drughunter.comresearchgate.net |

| Piperazine Ring | Piperidine, Homopiperazine | Changes basicity (pKa), conformational flexibility, and potential for additional interactions. nih.gov |

Advanced Computational Chemistry Approaches in Drug Design

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design and optimization of new therapeutic agents. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling provide a mathematical framework to correlate the chemical structure of compounds with their biological activity.

QSAR and 3D-QSAR are computational methods used to establish a relationship between the physicochemical properties of a series of compounds and their biological activities. These models can then be used to predict the activity of novel, unsynthesized compounds, thereby guiding the design of more potent and selective ligands.

In the context of this compound analogues, a QSAR study would involve generating a dataset of compounds with known biological activities and a set of molecular descriptors for each compound. These descriptors can encode various properties, including steric, electronic, and hydrophobic characteristics. Statistical methods are then employed to derive a mathematical equation that best describes the relationship between these descriptors and the observed activity.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), extend this concept into three-dimensional space. mdpi.comscimago.esresearchgate.netdntb.gov.uanih.gov In these approaches, the molecules in a dataset are aligned, and their steric and electrostatic fields are calculated and correlated with their biological activities. The results are often visualized as contour maps, which highlight regions in space where modifications to the molecular structure are likely to increase or decrease activity.

For example, a CoMSIA study on a series of pyrimidinyl-piperazine-carboxamide inhibitors of Fatty Acid Amide Hydrolase (FAAH) revealed that electrostatic and hydrogen-bond acceptor properties were the most significant contributors to the activity. mdpi.comresearchgate.net The resulting contour maps could guide the design of new analogues with improved inhibitory potency. Such an approach applied to this compound analogues could provide detailed insights into the optimal substitution patterns on the piperazine ring and the ideal conformational and electronic properties of the oxolane moiety and carboxamide linker.

The statistical robustness of QSAR models is assessed through various validation techniques, including internal validation (e.g., cross-validation q²) and external validation using a test set of compounds (e.g., predictive r²). mdpi.com A well-validated 3D-QSAR model can be a powerful predictive tool to prioritize the synthesis of new compounds with a higher probability of desired biological activity.

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this involves docking a ligand (such as this compound) into the binding site of a target protein. The process evaluates the binding affinity and interaction patterns, which are crucial for understanding the compound's potential mechanism of action. For instance, studies on similar carboxamide and piperazine-containing derivatives have successfully used molecular docking to identify key interactions with amino acid residues within the active sites of targets like Epidermal Growth Factor Receptor (EGFR) and other kinases. mdpi.comnih.gov These interactions often include hydrogen bonds, hydrophobic interactions, and π-π stacking. mdpi.com The results are typically quantified using a docking score, which estimates the binding free energy; a lower score generally indicates a more favorable binding interaction.

Following docking, Molecular Dynamics (MD) simulations are employed to analyze the stability and dynamics of the ligand-protein complex over time. nih.gov MD simulations provide a more realistic physiological model by treating the atoms and solvent as a dynamic system. nih.govdntb.gov.ua This method can reveal conformational changes in both the ligand and the protein upon binding and assess the stability of key interactions identified during docking. nih.gov Parameters such as Root Mean Square Deviation (RMSD) are calculated from the simulation trajectory to evaluate the stability of the complex. A stable RMSD plot over the simulation period suggests that the ligand remains securely bound within the target's active site. nih.gov

Table 1: Illustrative Molecular Docking Results for a Hypothetical Target This table presents hypothetical data to illustrate typical docking analysis outputs.

| Ligand | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|---|

| This compound | Kinase X | -8.5 | ASP855, LYS745 | Hydrogen Bond |

| This compound | Kinase X | -8.5 | LEU718, VAL726 | Hydrophobic Interaction |

| Reference Inhibitor | Kinase X | -9.2 | ASP855, MET793 | Hydrogen Bond |

| Reference Inhibitor | Kinase X | -9.2 | LEU844, ALA743 | Hydrophobic Interaction |

Pharmacophore Modeling and Virtual Screening for Novel Ligand Identification

Pharmacophore modeling is a powerful tool in computational drug design used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. researchgate.net A pharmacophore model is generated by analyzing the common structural features of a set of known active compounds. For a molecule like this compound, these features would likely include hydrogen bond acceptors (e.g., the carbonyl oxygen of the carboxamide, the ether oxygen in the oxolane ring), hydrogen bond donors (e.g., the N-H group of the carboxamide and the secondary amine of the piperazine), and hydrophobic regions. researchgate.net

Once a robust pharmacophore model is developed and validated, it can be used as a 3D query for virtual screening of large chemical databases. nih.govepa.gov This process rapidly filters extensive libraries containing millions of compounds to identify novel molecules that match the pharmacophore features, and thus are likely to bind to the same biological target. nih.govnih.gov The identified "hits" from the virtual screen can then be subjected to further computational analysis, such as molecular docking, and subsequently synthesized and tested experimentally. This approach accelerates the discovery of new chemical entities (NCEs) with desired biological activity, moving beyond the initial scaffold. chemrxiv.org

Table 2: Potential Pharmacophoric Features of this compound

| Pharmacophoric Feature | Corresponding Chemical Group | Potential Role in Binding |

|---|---|---|

| Hydrogen Bond Acceptor (HBA) | Carboxamide Carbonyl Oxygen | Forms hydrogen bonds with donor residues in the target's active site. |

| Hydrogen Bond Acceptor (HBA) | Oxolane Ether Oxygen | Participates in polar interactions with the protein backbone or side chains. |

| Hydrogen Bond Donor (HBD) | Carboxamide N-H | Donates a hydrogen bond to an acceptor residue. |

| Positive Ionizable (PI) / HBD | Piperazine N-H (secondary amine) | Can be protonated to form ionic interactions or act as a hydrogen bond donor. |

| Hydrophobic (HY) | Oxolane and Piperazine Rings | Engages in van der Waals and hydrophobic interactions with nonpolar residues. |

Scaffold Hopping and Fragment-Based Drug Design Principles

Scaffold hopping is a medicinal chemistry strategy aimed at discovering structurally novel compounds by modifying the central core structure (scaffold) of a known active ligand while retaining its biological activity. nih.gov The goal is often to identify new chemical series with improved properties such as enhanced potency, better selectivity, or more favorable pharmacokinetic profiles. dundee.ac.uk Starting with the this compound core, a scaffold hopping exercise could involve replacing the oxolane ring with other five- or six-membered heterocycles (e.g., tetrahydrothiophene, pyrrolidine, or piperidine) or replacing the piperazine moiety with alternative diamine-containing structures. dundee.ac.uknih.gov These modifications aim to preserve the key three-dimensional arrangement of binding features while exploring novel intellectual property space. nih.gov

Fragment-Based Drug Design (FBDD) is another approach for identifying lead compounds. nih.gov It begins by screening libraries of small, low-molecular-weight compounds ("fragments") to identify those that bind weakly to the biological target. researchoutreach.orgvu.nl Once fragment hits are identified, they can be optimized into more potent leads through strategies like fragment growing, linking, or merging. nih.govresearchgate.net The structure of this compound can be deconstructed into its constituent fragments: the oxolane ring, the piperazine ring, and the carboxamide linker. In an FBDD context, each of these fragments could be identified through an initial screen and then computationally or synthetically linked to generate the final, more complex molecule. This bottom-up approach allows for a more efficient exploration of chemical space and often leads to lead compounds with superior ligand efficiency. nih.gov

Table 3: Examples of Potential Scaffold Hops for the this compound Core

| Original Scaffold Moiety | Potential Bioisosteric Replacement (Scaffold Hop) | Rationale for Replacement |

|---|---|---|

| Oxolane (Tetrahydrofuran) | Pyrrolidine | Introduces a basic nitrogen atom for new interactions or salt formation. |

| Oxolane (Tetrahydrofuran) | Cyclopentane | Removes the hydrogen bond accepting ether oxygen to test its importance. |

| Piperazine | Homopiperazine (1,4-Diazepane) | Increases flexibility and alters the vector of the substituent. |

| Piperazine | Aminopiperidine | Changes the relative positions and basicity of the nitrogen atoms. |

V. Preclinical Investigation and Future Research Directions

In Vitro Biological Efficacy and Selectivity Profiling

The initial step in characterizing a new chemical entity is to determine its biological activity and selectivity through a battery of in vitro assays. For a compound with a structure suggestive of PARP inhibition, this would involve quantifying its inhibitory effect on the target enzyme(s) and assessing its specificity.

A comprehensive in vitro profiling for 3-(Piperazin-1-yl)oxolane-3-carboxamide would necessitate:

Enzymatic Assays: To determine the half-maximal inhibitory concentration (IC50) against various PARP isoforms (e.g., PARP1, PARP2). This would establish the compound's potency.

Cell-Based Assays: To confirm the mechanism of action within a cellular context. For a PARP inhibitor, this would include assessing the inhibition of PARylation in cancer cell lines.

Selectivity Profiling: To evaluate the compound's activity against a broad panel of other enzymes and receptors. This is crucial for identifying potential off-target effects that could lead to toxicity.

Cell Viability Assays: To measure the cytotoxic effects of the compound on various cancer cell lines, particularly those with deficiencies in DNA repair pathways (e.g., BRCA1/2 mutations), which are hallmarks of sensitivity to PARP inhibitors.

The data from these studies would typically be presented in a format similar to the conceptual table below:

| Assay Type | Target/Cell Line | Endpoint | This compound | Reference Compound (e.g., Olaparib) |

| Enzymatic Assay | PARP1 | IC50 (nM) | Data not available | Data not available |

| Enzymatic Assay | PARP2 | IC50 (nM) | Data not available | Data not available |

| Cell-Based Assay | HeLa Cells | PARylation Inhibition (IC50, µM) | Data not available | Data not available |

| Cell Viability | BRCA1-mutant Breast Cancer Cells | GI50 (µM) | Data not available | Data not available |

| Cell Viability | Wild-Type Breast Cancer Cells | GI50 (µM) | Data not available | Data not available |

Preclinical In Vivo Efficacy Studies in Relevant Disease Models

Following promising in vitro data, the compound would advance to in vivo studies to assess its efficacy in living organisms. These studies are designed to determine if the compound can inhibit tumor growth in animal models that mimic human diseases.

For a potential anti-cancer agent, preclinical in vivo efficacy studies would typically involve:

Xenograft Models: Human cancer cells are implanted into immunocompromised mice. The effect of the compound on tumor growth is then monitored over time.

Genetically Engineered Mouse Models (GEMMs): Mice are genetically modified to develop tumors that more closely resemble human cancers. These models can provide more predictive data on drug efficacy.

Pharmacodynamic (PD) Studies: To confirm that the drug is reaching its target in the tumor tissue and exerting the desired biological effect (e.g., inhibition of PARylation).

The outcomes of these studies are critical for establishing a preliminary therapeutic window and for designing future clinical trials.

Lead Optimization Strategies and Considerations for Drug Development

Lead optimization is an iterative process where the chemical structure of a promising compound (a "hit" or "lead") is systematically modified to improve its drug-like properties.

Exploration of Novel Therapeutic Applications and Research Avenues

While the primary application of PARP inhibitors has been in oncology, their role in other therapeutic areas is an active area of research. The DNA repair processes modulated by PARP are implicated in a variety of diseases. Future research could explore the potential of this compound and related compounds in conditions such as:

Neurodegenerative Diseases: Where DNA damage and repair are implicated in neuronal cell death.

Inflammatory Diseases: As PARP enzymes are involved in regulating inflammatory responses.

Ischemia-Reperfusion Injury: Where PARP overactivation contributes to tissue damage.

Further investigation into these and other potential applications could significantly broaden the therapeutic utility of this class of compounds.

Development as Chemical Probes for Biological Systems

Chemical probes are indispensable tools in chemical biology for the elucidation of protein function and the validation of drug targets. The structural motifs within this compound, namely the piperazine (B1678402) ring, suggest its potential utility in the development of selective chemical probes, especially for G protein-coupled receptors (GPCRs).

The piperazine moiety is a well-established pharmacophore found in numerous centrally active drugs and is recognized as a "privileged scaffold" due to its ability to interact with a variety of biological targets. mdpi.com Arylpiperazine derivatives, in particular, are known to be ligands for aminergic GPCRs, which are crucial in neurotransmission. mdpi.com The design of chemical probes often involves the strategic modification of a core scaffold to introduce reporter groups (e.g., fluorescent tags, biotin) or photoreactive moieties for target identification, without significantly compromising the binding affinity and selectivity of the parent molecule.

Given the prevalence of the piperazine core in GPCR ligands, this compound could serve as a foundational structure for the synthesis of a library of chemical probes. For instance, derivatization of the secondary amine on the piperazine ring could allow for the attachment of various functional groups. A key challenge in the development of such probes is to maintain the desired pharmacological profile while introducing the necessary reporter functionalities. The oxolane (tetrahydrofuran) and carboxamide components of the molecule can also be modified to fine-tune physicochemical properties such as solubility and cell permeability, which are critical for the utility of a chemical probe in cellular or in vivo studies.

The development of fluorescent ligands, for example, is a powerful approach for studying GPCRs in their native environment. acs.orgunistra.frchemrxiv.org A fluorescent derivative of this compound could potentially be used in high-throughput screening assays to identify new ligands or to visualize receptor trafficking and localization within living cells. unistra.frnih.gov

Table 1: Examples of Piperazine-Based Scaffolds Used in the Development of Chemical Probes and Modulators for GPCRs

| Scaffold/Compound Class | Target(s) | Application |

| Arylpiperazines | Aminergic GPCRs (e.g., Dopamine (B1211576), Serotonin (B10506) receptors) | Development of CNS-active drugs and chemical probes for receptor studies. mdpi.com |

| Piperazine-based PAMs | mGluR5 | Positive allosteric modulators for potential treatment of schizophrenia. nih.gov |

| Piperazine Derivatives | Orphan GPCRs (e.g., GPR39) | Identification of novel agonists and chemical probes for target validation. nih.gov |

This table is generated based on data from analogous compounds and does not represent direct data for this compound.

Repurposing Potential and Polypharmacology Concepts

The concept of "one drug, one target" has been increasingly challenged by the recognition that many drugs exert their therapeutic effects by interacting with multiple targets, a phenomenon known as polypharmacology. nih.gov This multi-target engagement can lead to enhanced efficacy or be the cause of adverse effects. The piperazine scaffold is frequently associated with polypharmacology, as piperazine-containing drugs often exhibit activity across a range of receptors and enzymes. researchgate.net

Arylpiperazine derivatives, for instance, are known to interact with various aminergic GPCRs and neurotransmitter transporters. mdpi.com This promiscuity can be advantageous in treating complex multifactorial diseases such as neuropsychiatric disorders and cancer. jneonatalsurg.commdpi.com The structural features of this compound, combining a piperazine ring with an oxolane and a carboxamide linker, provide a framework that could potentially interact with multiple biological targets.

Drug repurposing, the identification of new therapeutic uses for existing drugs, is a valuable strategy in drug discovery. nih.gov Given the vast chemical space occupied by piperazine-containing compounds in approved drugs and clinical candidates, there is significant potential for repurposing. For example, kinase inhibitors containing a piperazine ring have been investigated for new applications in oncology. researchgate.netnih.govmdpi.com

The potential polypharmacology of this compound could be systematically investigated through comprehensive screening against a panel of receptors, enzymes, and ion channels. Such studies might reveal unexpected activities that could be harnessed for new therapeutic indications. For instance, a compound initially designed as a CNS agent might be found to have anticancer properties, or vice versa. mdpi.comresearchgate.net The design of multi-target-directed ligands (MTDLs) is a rational approach to polypharmacology, where a single molecule is intentionally designed to interact with multiple targets relevant to a specific disease. researchgate.netmdpi.com The this compound scaffold, with its multiple points for chemical modification, is well-suited for the development of such MTDLs.

Table 2: Examples of Piperazine-Containing Drugs with Known Polypharmacology or Repurposing Applications

| Drug/Compound Class | Primary Target(s) | Repurposed/Potential Application(s) |

| Aripiprazole (Arylpiperazine) | Dopamine D2, Serotonin 5-HT1A/2A receptors | Schizophrenia, bipolar disorder, depression. mdpi.com |

| Imatinib (Kinase Inhibitor) | BCR-Abl, c-KIT, PDGFR | Chronic myeloid leukemia, gastrointestinal stromal tumors. researchgate.net |

| Naftopidil (Arylpiperazine) | α1-adrenergic receptor antagonist | Benign prostatic hyperplasia, potential anticancer activities. mdpi.com |

This table is generated based on data from analogous compounds and does not represent direct data for this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.